An In-depth Technical Guide to the Chemical Structure and Synthesis of Besifovir Dipivoxil Maleate
An In-depth Technical Guide to the Chemical Structure and Synthesis of Besifovir Dipivoxil Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besifovir dipivoxil maleate is a prodrug of the acyclic nucleotide phosphonate besifovir, a potent inhibitor of hepatitis B virus (HBV) polymerase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed examination of a potential synthetic pathway for besifovir dipivoxil maleate. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on antiviral therapeutics. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Identification
Besifovir dipivoxil maleate is the maleate salt of the dipivoxil ester prodrug of besifovir. The dipivoxil moieties enhance the oral bioavailability of the parent compound, besifovir. Upon oral administration, it is rapidly absorbed and subsequently hydrolyzed by esterases to release the active drug, besifovir, which is then phosphorylated to its active diphosphate form.
The chemical structure of besifovir dipivoxil maleate is comprised of a guanine analog attached to a cyclopropyl group, which is linked to a phosphonate group esterified with two pivaloyloxymethyl (pivoxil) groups. The molecule is salified with maleic acid.
Table 1: Chemical Identification of Besifovir Dipivoxil Maleate
| Identifier | Value |
| IUPAC Name | [[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate; (Z)-but-2-enedioic acid[1] |
| CAS Number | 1039623-01-2[2] |
| Molecular Formula | C₂₆H₃₈N₅O₁₂P (as maleate salt)[2] |
| Molecular Weight | 643.58 g/mol (as maleate salt)[2] |
| SMILES | CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=C(N)N=CN=C32)OCOC(=O)C(C)(C)C.C(=C/C(=O)O)\C(=O)O[2] |
| InChIKey | DXUDWHZKSUFXKH-BTJKTKAUSA-N |
Physicochemical Properties
The physicochemical properties of besifovir dipivoxil maleate are crucial for its formulation, delivery, and pharmacokinetic profile. While extensive experimental data is not publicly available, predicted values from reliable sources provide valuable insights.
Table 2: Physicochemical Properties of Besifovir Dipivoxil (Free Base)
| Property | Value | Source |
| Molecular Weight | 527.51 g/mol | Calculated |
| logP | 1.39 | ALOGPS |
| Water Solubility | 0.744 mg/mL | ALOGPS |
| pKa (Strongest Acidic) | 16.67 | Chemaxon |
| pKa (Strongest Basic) | 3.58 | Chemaxon |
Synthesis of Besifovir Dipivoxil Maleate
Proposed Synthetic Workflow
The synthesis would likely commence with the preparation of the key cyclopropyl intermediate, followed by coupling with the purine base and subsequent phosphonylation and esterification.
Caption: Proposed synthetic workflow for Besifovir Dipivoxil Maleate.
Key Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps outlined in the synthetic workflow. These are based on established chemical principles for analogous compounds.
Step 1: Synthesis of the Cyclopropyl Intermediate
The synthesis would likely start from a commercially available cyclopropane derivative. A key intermediate would be a suitably protected (hydroxymethyl)cyclopropylmethyl phosphonate derivative.
Step 2: Coupling with the Purine Base
The protected cyclopropylmethyl phosphonate intermediate would then be coupled with a protected guanine derivative. This is a crucial step to form the core structure of besifovir.
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Reaction: Nucleophilic substitution of a leaving group on the cyclopropyl intermediate with the N9 of the purine ring.
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Reagents: Protected guanine, a suitable base (e.g., sodium hydride), and the cyclopropyl intermediate.
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF).
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Purification: Column chromatography.
Step 3: Deprotection and Phosphonylation
Following the successful coupling, any protecting groups on the guanine and phosphonate moieties would be removed. The resulting intermediate would then be phosphonylated to introduce the phosphonic acid group.
Step 4: Esterification to the Dipivoxil Prodrug
The phosphonic acid of besifovir would then be esterified to form the dipivoxil prodrug.
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Reaction: Esterification of the phosphonic acid with chloromethyl pivalate.
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Reagents: Besifovir, chloromethyl pivalate, and a non-nucleophilic base (e.g., triethylamine).
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Solvent: Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
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Purification: Crystallization or column chromatography.
Caption: Logical relationship of synthesis and purification steps.
Step 5: Salt Formation
The final step involves the formation of the maleate salt to improve the stability and pharmaceutical properties of the compound.
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Reaction: Acid-base reaction between besifovir dipivoxil and maleic acid.
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Reagents: Besifovir dipivoxil and maleic acid in a 1:1 molar ratio.
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Solvent: A suitable organic solvent in which the product is sparingly soluble to facilitate precipitation (e.g., ethanol, isopropanol, or acetone).
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Isolation: Filtration and drying of the precipitated salt.
Mechanism of Action and Signaling Pathway
Besifovir dipivoxil maleate acts as a prodrug. Once inside the body, it is converted to besifovir, which is then phosphorylated by cellular kinases to the active metabolite, besifovir diphosphate. Besifovir diphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HBV polymerase. Incorporation of besifovir diphosphate leads to chain termination, thus inhibiting viral replication.
Caption: Intracellular activation and mechanism of action of Besifovir.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for besifovir dipivoxil maleate. While a definitive, published synthesis protocol remains elusive, the proposed pathway, based on established organic chemistry principles for analogous compounds, offers a strong foundation for researchers in the field. The provided data and diagrams are intended to serve as a valuable resource for drug development professionals working on novel antiviral therapies for chronic hepatitis B. Further research into the specific reaction conditions and optimization of the synthetic steps is warranted to develop a robust and efficient manufacturing process.
